molecular formula C8H6BrF3O B1527652 1-(2-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 394203-55-5

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No. B1527652
M. Wt: 255.03 g/mol
InChI Key: AHNQGLQRPWGSLD-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would be a brominated and fluorinated organic compound. It would contain a bromine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a trifluoroethanol group (an ethanol group where all three hydrogen atoms are replaced by fluorine atoms) .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would likely involve a benzene ring (from the phenyl group) attached to a bromine atom and a trifluoroethanol group .


Chemical Reactions Analysis

Brominated compounds like “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” are generally highly reactive due to the presence of the bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would depend on its specific structure. For example, a similar compound, “1-(2-Bromophenyl)naphthalene”, has a molecular weight of 283.163 Da .

Scientific Research Applications

Oxidation of Secondary Alcohols

  • Oxidation to Ketones : Research by Norcross et al. (1997) shows that 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, among other secondary alcohols, can be oxidized by potassium tetraoxoferrate(VI) under basic conditions to form ketones. This reaction is characterized by significant enthalpies of activation and is influenced by both acid and base catalysis (Norcross et al., 1997).

Chemoenzymatic Synthesis

  • Synthesis of Odanacatib Precursor : González-Martínez et al. (2019) discuss the chemoenzymatic synthesis of 1-aryl-2,2,2-trifluoroethanones, later used for bioreduction using alcohol dehydrogenases. This includes the use of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol as a precursor in synthesizing Odanacatib, an inhibitor of Cathepsin K (González-Martínez et al., 2019).

Enzymatic Kinetic Resolution

  • Resolution of Organofluorine Compounds : Ribeiro et al. (2013) achieved the enzymatic kinetic resolution of organofluorine rac-alcohols, including 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. This study demonstrates the potential for using enzymes to selectively produce enantiomerically pure compounds (Ribeiro et al., 2013).

Palladium-Catalyzed Reactions

  • C–O Cross-Coupling Reaction : Rangarajan et al. (2015) developed an efficient protocol for Pd-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides and bromo-chalcones. This study provides insights into the unique chemistry of fluorinated molecules in Pd-catalyzed C–O cross-coupling reactions (Rangarajan et al., 2015).

Rotational Spectroscopy

  • Conformational Dynamics : The rotational spectrum of 1-phenyl-2,2,2-trifluoroethanol, a derivative of 2,2,2-trifluoroethanol, was studied by Carlson et al. (2018) using microwave spectrometers. This study highlights the impact of phenyl substitution on the conformational landscape of such molecules (Carlson et al., 2018).

Future Directions

The future directions for “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would depend on its potential applications. For example, brominated compounds have been used in the development of new drugs .

properties

IUPAC Name

1-(2-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNQGLQRPWGSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727207
Record name 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

CAS RN

394203-55-5
Record name 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromobenzaldehyde (27.0 g, 146.5 mmol) and trimethylsilyl-trifluoromethane (25.0 g, 175.8 mmol) in tetrahydrofuran (300 ml) was added drop-wise tetrabutylammonium fluoride (1 M in tetrahydrofuran, 5 ml, 5 mmol) at 0° C. After the addition, the mixture was stirred at room temperature for 2 hours. Further tetrabutylammonium fluoride hydrate (49.0 g, 175.8 mmol) was added and the mixture was stirred for 30 minutes. The solvent was evaporated in vacuo. The residue was dissolved in dichloromethane (200 ml) and washed with hydrochloric acid (2N aqueous solution) (4×100 ml). The organic layer was separated, washed with Na2CO3 (10% aqueous solution) (50 ml), dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford the crude title compound as a yellow oil (45.0 g, ˜100%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by an adaptation of the method described in Xue, Y. et al. (Bioorg. Med. Chem. 2007, 15, 2156-2166). Tetrabutylammonium fluoride hydrate (0.05 eq., 131 mg, 0.050 mmol) was placed in a 40 mL vial equipped with a magnetic stir bar, and the vial was evacuated and backflushed with Ar. Dry THF (25 mL) was added via syringe, and 2-bromobenzaldehyde (1.16 mL, 10.0 mmol) and trimethylsilyltrifluoromethane (1.3 eq., 1.90 mL, 13.0 mmol) were sequentially added via syringe. The reaction was stirred at RT for 16 h, and additional CF3 TMS (1 mL) was added. After stirring for 2 h, the reaction was poured into 3 M aq HCl (30 mL) and stirred at RT for 2 h. The reaction mixture was extracted three times with DCM (30 mL), and the combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent removed under reduced pressure, yielding 1.83 g (72%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.69 (d, J=7.8 Hz, 1H), 7.60 (dd, J=8.1, 1.3 Hz, 1H), 7.40 (td, J=7.6, 1.1 Hz, 1H), 7.27 (td, J=7.7, 1.8 Hz, 1H), 5.56-5.68 (m, 1H), 2.77 (d, J=4.8 Hz, 1H).
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
CF3 TMS
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
131 mg
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromophenyl)-2,2,2-trifluoroethanol
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Citations

For This Compound
3
Citations
D González‐Martínez, V Gotor… - …, 2019 - Wiley Online Library
A series of 1‐aryl‐2,2,2‐trifluoroethanones has been chemically synthesized to later study their bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). Satisfyingly, (…
CE Evans - 2017 - search.proquest.com
In order for our society to avoid entering a post-antibiotic era, we need new antibiotics that function through pathways and mechanisms previously untargeted by our current regimen of …
Number of citations: 3 search.proquest.com
M Baumann, IR Baxendale, LJ Martin, SV Ley - Tetrahedron, 2009 - Elsevier
The safe and reliable use of various fluorination methods including nucleophilic fluorination (DAST), trifluoromethylation (Ruppert's reagent) and electrophilic fluorination (Selectfluor ® ) …
Number of citations: 166 www.sciencedirect.com

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